4-ニトロフェニル 2-アセトアミド-2-デオキシ-4,6-O-ベンジリデン-β-D-グルコピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

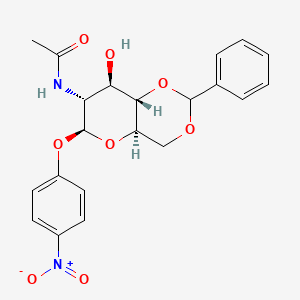

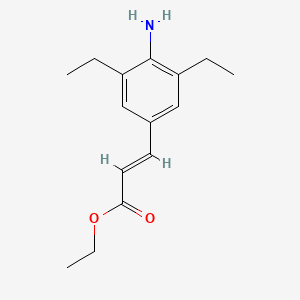

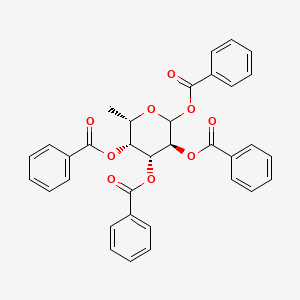

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is a synthetic compound with significant applications in biochemical research. It is a derivative of glucopyranoside, characterized by the presence of a nitrophenyl group, an acetamido group, and a benzylidene group. This compound is primarily used as a substrate in enzymatic assays to study glycosidase activities.

科学的研究の応用

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is widely used in scientific research:

Chemistry: As a substrate in enzymatic assays to study the activity of glycosidases and other enzymes.

Biology: In the investigation of carbohydrate metabolism and enzyme kinetics.

Medicine: For the development of diagnostic assays and therapeutic agents targeting glycosidases.

Industry: In the production of biochemical reagents and as a tool for quality control in pharmaceutical manufacturing.

作用機序

Target of Action

The primary target of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is the enzyme N-acetyl-beta-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside acts as a substrate for N-acetyl-beta-D-glucosaminidase . When the enzyme cleaves this compound, it produces a yellow solution, making it a useful chromogenic substrate for the rapid colorimetric determination of the enzyme’s activity .

Pharmacokinetics

It is moderately soluble in water and soluble in DMSO, ethanol, and pyridine .

Result of Action

The cleavage of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside by N-acetyl-beta-D-glucosaminidase results in the production of a yellow solution . This color change can be used to measure the activity of the enzyme, providing a tool for studying the enzyme’s function and potential dysfunctions in disease states.

Action Environment

The action of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is influenced by environmental factors such as temperature and pH, which can affect enzyme activity. It should be stored in a freezer, under -20°C , indicating that it may be sensitive to heat

生化学分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The nature of these interactions is primarily biochemical, involving enzymatic hydrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes at the molecular level. For example, it undergoes enzymatic hydrolysis in the presence of β-N-acetylhexosaminidase . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzylidene to form 4,6-O-benzylidene glucopyranoside.

Introduction of Acetamido Group: The acetamido group is introduced by acetylation of the amino group on the glucopyranoside.

Attachment of Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

化学反応の分析

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using glycosidases in aqueous buffer solutions at optimal pH and temperature.

Reduction: Commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the benzylidene group under controlled conditions.

Major Products

Hydrolysis: Produces 4-nitrophenol and the corresponding deprotected glucopyranoside.

Reduction: Yields the amino derivative of the compound.

Substitution: Results in modified glucopyranosides with different functional groups.

類似化合物との比較

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactopyranoside backbone.

4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the benzylidene protection group.

4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Anomeric form with an alpha configuration.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its benzylidene protection, which provides stability and specificity in enzymatic assays. This protection group also allows for selective deprotection and functionalization, making it a versatile tool in biochemical research.

特性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)/t16-,17-,18-,19-,20?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMOSQBSHTMJS-UPGRXVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)